Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol
Description
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound that features a furan ring and a phenyl ring substituted with a methyl and a methylthio group
Properties
Molecular Formula |
C13H14O2S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
furan-2-yl-(3-methyl-4-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-10(5-6-12(9)16-2)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3 |
InChI Key |
WJLNAAGDSVTHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method includes the use of a Grignard reagent, where the furan ring is introduced via a nucleophilic addition to the carbonyl group of the benzaldehyde derivative. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-methoxy-4-(methylthio)phenyl)methanol
- (3-fluoro-4-(methylthio)phenyl)(furan-2-yl)methanol
- Thiazoles and other heterocyclic compounds with similar structural motifs .
Uniqueness
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is unique due to its specific substitution pattern and the presence of both furan and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. This article explores the compound's structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Structural Characteristics
This compound features a unique structural arrangement that includes:
- A furan ring
- A methylthio group attached to a phenyl ring
- A hydroxymethyl group
Its molecular formula is , and it has a molecular weight of approximately 234.31 g/mol. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities .
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with methylthio-substituted phenols. The specific synthetic pathway can vary based on the desired purity and yield of the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
In studies, the compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been studied. It is believed to exert its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For example, related compounds have shown IC50 values for COX inhibition in the range of 2.8 μM, suggesting that Furan derivatives could similarly modulate inflammatory responses .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in microbial growth and inflammation.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Furan-2-yl(3-methoxy-4-(methylthio)phenyl)methanol | Contains a furan ring and methoxy group | Lacks methyl substituent on phenyl ring |
| 3-Fluoro-4-(methylthio)phenyl(furan-2-yl)methanol | Similar furan structure with fluorine substitution | Different halogen substituent affects reactivity |
| 5-Methylfuran | A simple furan derivative with a methyl group | Lacks phenolic or thiol functionalities |
This table illustrates how the specific substitution pattern in this compound imparts distinct biological properties that are advantageous for therapeutic applications.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of MRSA strains, providing a promising alternative for treating resistant infections .
- Inflammatory Response Modulation : Animal models have shown that derivatives of this compound significantly reduce paw edema in carrageenan-induced inflammation models, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
